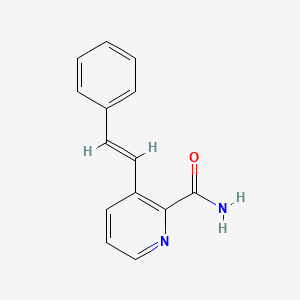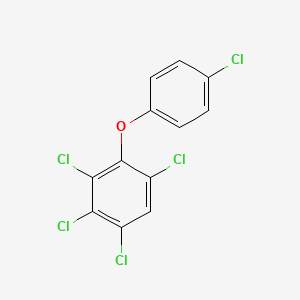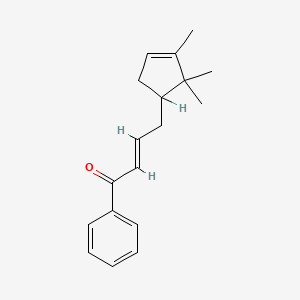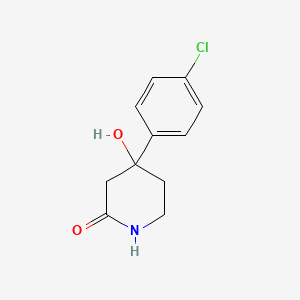
2-benzylphenolate;ethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylphenolat;Ethyl(triphenyl)phosphanium ist eine chemische Verbindung, die die Eigenschaften von 2-Benzylphenolat und Ethyl(triphenyl)phosphanium vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Benzylphenolat;Ethyl(triphenyl)phosphanium erfolgt typischerweise durch die Reaktion von 2-Benzylphenol mit Ethyl(triphenyl)phosphoniumbromid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart einer Base wie Natriumhydrid oder Kalium-tert-butoxid, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 2-Benzylphenolat;Ethyl(triphenyl)phosphanium nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Benzylphenolat;Ethyl(triphenyl)phosphanium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, wobei die Phenolatgruppe als Nukleophil fungiert.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Benzylphenonderivaten führen, während die Reduktion Benzylphenol erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenolate group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylphenone derivatives, while reduction can produce benzylphenol .
Wissenschaftliche Forschungsanwendungen
2-Benzylphenolat;Ethyl(triphenyl)phosphanium hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet, einschließlich der Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.
Medizinische Chemie: Die Verbindung wird hinsichtlich ihrer potenziellen therapeutischen Eigenschaften untersucht, einschließlich ihrer Rolle in Arzneimittel-Abgabesystemen und als Vorläufer für bioaktive Moleküle.
Materialwissenschaften: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. verbesserte Leitfähigkeit oder Stabilität.
Wirkmechanismus
Der Wirkmechanismus von 2-Benzylphenolat;Ethyl(triphenyl)phosphanium beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Phenolatgruppe kann als Nukleophil wirken und an verschiedenen chemischen Reaktionen teilnehmen. Der Triphenylphosphanium-Rest kann die Abgabe der Verbindung an bestimmte zelluläre Zielstrukturen erleichtern, wodurch ihre Wirksamkeit in biologischen Systemen erhöht wird .
Wirkmechanismus
The mechanism of action of 2-benzylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can facilitate the delivery of the compound to specific cellular targets, enhancing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Benzylphenol: Ein Vorläufer bei der Synthese von 2-Benzylphenolat;Ethyl(triphenyl)phosphanium.
Ethyl(triphenyl)phosphoniumbromid: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Triphenylphosphin: Eine verwandte Verbindung mit ähnlichen Anwendungen in der organischen Synthese.
Einzigartigkeit
2-Benzylphenolat;Ethyl(triphenyl)phosphanium ist aufgrund seiner kombinierten Eigenschaften sowohl von 2-Benzylphenolat als auch von Ethyl(triphenyl)phosphanium einzigartig.
Eigenschaften
CAS-Nummer |
93841-00-0 |
|---|---|
Molekularformel |
C33H31OP |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-benzylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H12O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h3-17H,2H2,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI-Schlüssel |
KAQXACPOJULORF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


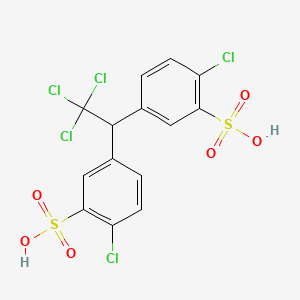
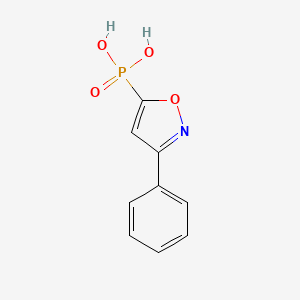



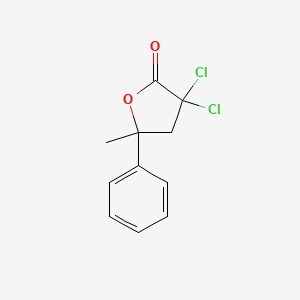
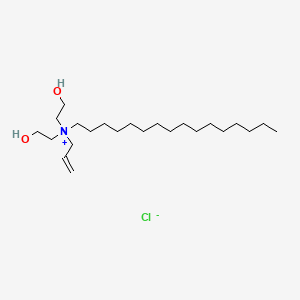
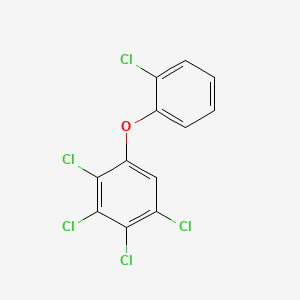
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
